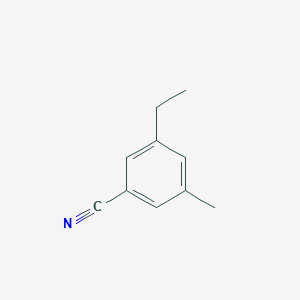

3-Ethyl-5-methylbenzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

3-ethyl-5-methylbenzonitrile |

InChI |

InChI=1S/C10H11N/c1-3-9-4-8(2)5-10(6-9)7-11/h4-6H,3H2,1-2H3 |

InChI Key |

WYEOLCFLUGHXAC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)C)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 5 Methylbenzonitrile

Retrosynthetic Analysis of 3-Ethyl-5-methylbenzonitrile

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. egrassbcollege.ac.inyoutube.compreprints.org For this compound, the primary disconnection involves the nitrile group (-CN) and the substituted benzene (B151609) ring.

Key Disconnections:

C-CN Bond Cleavage: This is the most direct disconnection, leading to a 3-ethyl-5-methylphenyl cation or a related reactive intermediate and a cyanide source. This suggests pathways such as Sandmeyer reactions from an aniline (B41778) precursor or palladium-catalyzed cyanation of an aryl halide.

Functional Group Interconversion (FGI): The nitrile group can be retrosynthetically derived from other functional groups. For instance, it can be formed from a primary amide or an aldehyde oxime through dehydration, or from a carboxylic acid. This opens up a wider range of potential starting materials.

C-C Bond Cleavage of Alkyl Groups: While less common for this specific target, disconnection of the ethyl or methyl group from the benzene ring could be considered, leading back to simpler aromatic precursors. However, this often involves less regioselective and more complex synthetic steps.

A plausible retrosynthetic pathway starts with the target molecule and works backward:

This compound can be disconnected at the C-CN bond, suggesting a precursor like 3-ethyl-5-methylaniline .

Alternatively, through FGI, the nitrile can be derived from 3-ethyl-5-methylbenzamide .

Another FGI approach considers the formation from 3-ethyl-5-methylbenzaldehyde .

The aromatic core, 1-ethyl-3-methylbenzene , serves as a fundamental starting material for various substitution reactions. nist.gov

Established Synthetic Routes for Benzonitrile (B105546) Scaffolds and Their Adaptation to this compound

Several well-established methods for synthesizing benzonitriles can be applied to the preparation of this compound.

Nitrilation Reactions: Direct and Indirect Approaches

Nitrilation involves the introduction of a nitrile group onto an aromatic ring.

Sandmeyer Reaction: This classic method is a cornerstone for the synthesis of aryl nitriles from anilines. The process involves the diazotization of an amino group on the aromatic ring, followed by treatment with a cyanide salt, typically copper(I) cyanide. For the synthesis of a related compound, 3-ethyl-4-hydroxy-5-methylbenzonitrile (B1508267), an original route started from 2-ethyl-6-methylaniline (B166961), which underwent a sequence of para-bromination, cyanation, and a Sandmeyer reaction. researchgate.netresearchgate.net This highlights the utility of the Sandmeyer reaction in building complex benzonitrile structures.

From Aryl Halides: Palladium-catalyzed cyanation of aryl halides is a powerful and widely used method. acs.orgmdpi.comjustia.com This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). mdpi.com For instance, 1-bromo-3-methoxy-5-methylbenzene (B1337752) can be converted to 3-methoxy-5-methylbenzonitrile (B1321931) using a palladium catalyst and zinc cyanide. A similar strategy could be employed starting from 3-bromo-5-ethyl-1-methylbenzene. Mild reaction conditions for palladium-catalyzed cyanation of aryl halides have been developed, allowing the reaction to proceed at room temperature to 40°C. acs.org

Dehydration of Amide Precursors

The dehydration of primary amides offers a reliable route to nitriles. Common dehydrating agents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (B1165640) (TFAA).

A patent describes the dehydration of a benzamide (B126) derivative to form the corresponding benzonitrile. googleapis.com For the target molecule, this would involve the synthesis of 3-ethyl-5-methylbenzamide as an intermediate, which is then dehydrated. The synthesis of N,N-diethyl-m-methylbenzamide, a related amide, can be achieved by reacting m-toluic acid with diethylamine. google.commedigraphic.com A similar approach could be used to generate the primary amide needed for dehydration.

Cross-Coupling Strategies Employing Cyano Sources

Modern cross-coupling reactions provide efficient methods for the formation of C-CN bonds. These reactions often offer high yields and good functional group tolerance.

Palladium-Catalyzed Cyanation: As mentioned earlier, the palladium-catalyzed cyanation of aryl halides and triflates is a prominent method. acs.org The reaction can be performed in aqueous media, which is environmentally advantageous. mdpi.com The choice of ligand is crucial for the success of these reactions.

Copper-Mediated Cyanation: Copper cyanide is a classic reagent for introducing a nitrile group, often requiring high reaction temperatures (Rosenmund-von Braun reaction). More recent developments have led to milder conditions.

Nickel-Catalyzed Cyanation: Nickel catalysts have also emerged as effective for the cyanation of aryl halides. acs.org

A study on the synthesis of triazole-pyrimidine-methylbenzonitrile derivatives utilized a Suzuki coupling reaction followed by a Sonogashira cross-coupling to build the complex scaffold before the introduction or modification of the nitrile-containing part. nih.gov

Electrophilic Aromatic Substitution Pathways

Direct cyanation of an aromatic C-H bond via electrophilic aromatic substitution is a challenging but highly desirable transformation.

While direct electrophilic cyanation of aromatic C-H bonds is not as common as other methods, research is ongoing in this area. researchgate.net Reagents like cyanogen (B1215507) bromide (BrCN) or tosyl cyanide can be used, often requiring a Lewis acid catalyst. For 1-ethyl-3-methylbenzene, the directing effects of the ethyl and methyl groups would need to be carefully considered to achieve the desired 3-ethyl-5-methyl substitution pattern. The use of 1-cyanobenzotriazole (B98145) as an electrophilic cyanating agent has been reported for the cyanation of various carbanions and some aromatic systems. researchgate.net

Investigation of Novel Synthetic Pathways for this compound

Research into new synthetic methods often focuses on improving efficiency, safety, and environmental friendliness.

The table below summarizes some of the synthetic strategies discussed:

| Synthetic Strategy | Precursor | Key Reagents | Reference |

| Sandmeyer Reaction | 3-ethyl-5-methylaniline | NaNO₂, HCl, CuCN | researchgate.net, researchgate.net |

| Palladium-Catalyzed Cyanation | 3-bromo-5-ethyl-1-methylbenzene | Pd catalyst, ligand, Zn(CN)₂ | , acs.org |

| Dehydration of Amide | 3-ethyl-5-methylbenzamide | P₂O₅, SOCl₂, or TFAA | googleapis.com |

| From Aldehyde | 3-ethyl-5-methylbenzaldehyde | Hydroxylamine-O-sulfonic acid (HOSA) | researchgate.net, researchgate.net |

Mechanistic Insights into Proposed Synthetic Transformations

The synthesis of this compound can be approached through several established transformations, each with a distinct reaction mechanism. Two primary proposed routes are the nucleophilic aromatic substitution of a halogenated precursor and the Sandmeyer reaction starting from an aniline derivative.

A common and direct method involves the cyanation of an aryl halide , such as 1-bromo-3-ethyl-5-methylbenzene. This transformation, often referred to as the Rosenmund-von Braun reaction, typically uses copper(I) cyanide (CuCN). The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III)-aryl intermediate. This is followed by reductive elimination, which yields the desired this compound and copper(I) bromide. The reaction generally requires polar aprotic solvents and high temperatures to proceed effectively. mdpi.com

Alternatively, the Sandmeyer reaction provides another pathway, starting from 3-ethyl-5-methylaniline. researchgate.netresearchgate.net The mechanism proceeds in two main stages:

Diazotization : The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HBr) at low temperatures to form a diazonium salt. This intermediate is highly reactive.

Cyanation : The diazonium salt is then treated with a copper(I) cyanide catalyst. The accepted mechanism involves a single-electron transfer (SET) from the Cu(I) catalyst to the diazonium salt. This transfer generates an aryl radical, liberates nitrogen gas (N₂), and oxidizes the catalyst to Cu(II). The aryl radical subsequently reacts with the cyanide ligand coordinated to the copper center to form the final benzonitrile product, regenerating the Cu(I) catalyst in the process.

More contemporary methods, such as those involving palladium-catalyzed cyanation, may proceed through a catalytic cycle involving oxidative addition, ligand exchange (transmetalation if using a cyanide source like Zn(CN)₂), and reductive elimination. tandfonline.com Another modern approach involves the direct conversion of an intermediate aldehyde using reagents like hydroxylamine-O-sulfonic acid (HOSA), which follows a non-classical pathway to form the nitrile, thereby avoiding the use of toxic cyanides. researchgate.netresearchgate.net

Catalyst Development and Optimization for Enhanced Synthesis

The efficiency and selectivity of synthetic routes to this compound are heavily dependent on the catalyst system employed.

For traditional cyanation reactions , stoichiometric amounts of copper(I) cyanide have been the standard. mdpi.com However, catalyst development has moved towards more efficient systems. Palladium-based catalysts, for instance, have been developed for the cyanation of aryl halides, allowing the use of less toxic and more manageable cyanide sources such as potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂). tandfonline.com These reactions can often be performed with low catalyst loadings under milder conditions. tandfonline.com

In the context of modern and greener syntheses , catalyst development focuses on alternative pathways that avoid traditional reagents. For instance, the ammoxidation of a corresponding alcohol (3-ethyl-5-methylbenzyl alcohol) can be achieved using heterogeneous catalysts. Research on similar compounds has shown that Co-N-C catalysts, prepared by impregnating a carbon support with a cobalt source and a nitrogen source followed by calcination, can effectively catalyze the one-step synthesis of benzonitriles from benzyl (B1604629) alcohols with high conversion and selectivity. gychbjb.com Similarly, supported platinum (Pt) catalysts have been developed for the aerobic oxidative coupling of benzylic alcohols and ammonia (B1221849) to yield aromatic nitriles. acs.org Electrocatalytic methods using simple nickel catalysts also represent a frontier in nitrile synthesis, converting primary alcohols and ammonia directly into nitriles under benign conditions. rsc.org

| Reaction Type | Catalyst System | Typical Substrate | Key Advantages | Reference |

|---|---|---|---|---|

| Rosenmund-von Braun Cyanation | Copper(I) Cyanide (CuCN) | Aryl Halide | Well-established, straightforward | |

| Palladium-Catalyzed Cyanation | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl Halide/Triflate | Milder conditions, lower toxicity cyanide sources | tandfonline.com |

| Sandmeyer Reaction | Copper(I) Cyanide (CuCN) | Aryl Diazonium Salt | Utilizes readily available anilines | researchgate.net |

| Catalytic Ammoxidation | Co-N-C | Benzyl Alcohol | Direct conversion, high selectivity | gychbjb.com |

| Aerobic Oxidative Coupling | Pt on Graphite Oxide (Pt/GO) | Benzyl Alcohol + Ammonia | Uses air as oxidant | acs.org |

| Electrosynthesis | Nickel (Ni) Foam | Primary Alcohol + Ammonia | Ambient conditions, avoids chemical oxidants | rsc.org |

Solvent Effects and Reaction Condition Tuning

The choice of solvent and the fine-tuning of reaction conditions are critical for optimizing the synthesis of this compound, influencing reaction rates, yields, and purity.

In classical cyanation reactions , polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) are commonly used. mdpi.com These solvents are effective at dissolving the cyanide salts and stabilizing the transition states involved in nucleophilic aromatic substitution. However, these solvents are now considered undesirable due to their high boiling points, toxicity, and difficulty in removal and disposal. researchgate.net Reaction conditions typically involve elevated temperatures, often in the range of 100–150 °C, to drive the reaction to completion.

For palladium-catalyzed processes, solvents like 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF) are frequently employed. tandfonline.com These reactions may proceed at lower temperatures compared to the traditional copper-mediated methods. The optimization of temperature, reaction time, and reagent stoichiometry is crucial to maximize yield and minimize side reactions.

Modern synthetic approaches prioritize the use of more benign solvents. For a second-generation synthesis of a similar compound, cyclopentyl methyl ether (CPME) was identified as a superior solvent, highlighting a shift towards greener alternatives. researchgate.net In electrocatalytic synthesis, reactions can be conducted in aqueous electrolytes at room temperature, drastically improving the environmental profile of the process. rsc.org

| Synthetic Method | Typical Solvents | Temperature Range | Key Considerations | Reference |

|---|---|---|---|---|

| Rosenmund-von Braun Cyanation | DMF, NMP | 100-150 °C | High temperature needed; solvent toxicity is a concern. | |

| Sandmeyer Reaction | Water, Acid | 0-5 °C (Diazotization), RT-60 °C (Cyanation) | Low temperature control is critical for diazonium salt stability. | researchgate.net |

| Palladium-Catalyzed Cyanation | 1,4-Dioxane, DMF, THF | 80-120 °C | Requires inert atmosphere; sensitive to catalyst poisons. | tandfonline.com |

| Catalytic Ammoxidation | Toluene | ~130 °C | Requires controlled oxygen pressure. | gychbjb.com |

| Electrosynthesis | Aqueous Electrolyte (e.g., KOH) | Room Temperature - 50 °C | Potential, current density, and pH must be optimized. | rsc.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally responsible and sustainable manufacturing processes. chemmethod.com This involves a holistic approach, from the initial design of the synthetic route to the selection of reagents and the management of waste. researchgate.net

Atom Economy and E-Factor Analysis in Synthetic Design

Atom Economy , a concept developed by Barry Trost, is a key metric for evaluating the efficiency of a chemical reaction by measuring how many atoms from the reactants are incorporated into the final product. acs.orggreenchemistry-toolkit.org

Proposed Route 1 (Cyanation of 1-bromo-3-ethyl-5-methylbenzene): C₉H₁₁Br + CuCN → C₁₀H₁₁N + CuBr The theoretical atom economy for this reaction is calculated as: [MW of C₁₀H₁₁N] / [MW of C₉H₁₁Br + MW of CuCN] = 145.20 / (199.10 + 89.56) = 50.3% . This indicates that nearly half the mass of the reactants ends up as a byproduct (CuBr).

The Environmental Factor (E-Factor) and Process Mass Intensity (PMI) are other important metrics. mygreenlab.org The E-factor measures the ratio of the mass of waste to the mass of the product, while PMI is the ratio of the total mass of inputs (raw materials, solvents, etc.) to the mass of the product. Classical multi-step syntheses, like the original route for a similar phenol (B47542) which had a PMI of 210, are often plagued by high E-factors and PMIs due to large volumes of solvent and reagent waste. researchgate.net In contrast, modern catalytic routes aim for drastically lower PMIs, as demonstrated by an improved synthesis with a PMI of 81. researchgate.net

Sustainable Reagent and Solvent Selection

A core principle of green chemistry is the use of less hazardous and more sustainable chemical inputs. acs.org

Reagents : The use of highly toxic metal cyanides (e.g., CuCN, NaCN) in traditional syntheses poses significant safety and environmental risks. researchgate.net A key green objective is to replace these with safer alternatives. A notable development in the synthesis of an analogous compound was the use of hydroxylamine-O-sulfonic acid (HOSA) to convert an aldehyde intermediate into the nitrile. researchgate.netresearchgate.net This completely circumvents the need for cyanide salts. Another strategy is to use catalytic rather than stoichiometric amounts of reagents, which minimizes waste and potential toxicity. acs.org

Solvents : Solvents often constitute the largest mass component of a chemical process and are a major source of waste. mygreenlab.org The avoidance of hazardous solvents like DMF and chlorinated hydrocarbons is a priority. researchgate.netresearchgate.net The selection of greener solvents, such as bio-based solvents, supercritical fluids, or even water, is preferred. The development of solvent-free reaction conditions represents the ideal scenario from a green chemistry perspective. researchgate.net

Waste Minimization and Byproduct Management

The ultimate goal of green chemistry is waste prevention at the source. greenchemistry-toolkit.orgbeeindia.gov.in When waste is unavoidable, it must be managed responsibly.

Synthetic Design : Routes should be designed to be as short as possible and to avoid unnecessary derivatization steps, such as the use of protecting groups, which add steps and generate waste. acs.org The Sandmeyer reaction, which requires the formation and subsequent reaction of a diazonium salt intermediate, is an example of a process with added complexity and waste generation compared to a more direct route. researchgate.net

Byproduct Management : In the proposed cyanation route, the primary byproduct is a copper salt. In palladium-catalyzed reactions, the catalyst itself is a valuable and potentially hazardous material. Effective waste management strategies include the recovery and recycling of metal catalysts, which is both economically and environmentally beneficial. epa.gov Waste streams containing residual toxic materials must be treated to render them non-hazardous before disposal.

Catalysis : The use of catalytic processes is inherently superior to stoichiometric ones. Catalysts, by definition, are used in small amounts and can, in principle, be recycled and reused, leading to a significant reduction in waste. acs.org Heterogeneous catalysts are particularly advantageous as they can be more easily separated from the reaction mixture and recycled. acs.org

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy Applications in Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental in identifying the functional groups and probing the skeletal structure of the molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 3-Ethyl-5-methylbenzonitrile, the spectrum is characterized by several key absorption bands that confirm the presence of the nitrile, ethyl, methyl, and substituted benzene (B151609) ring components.

The most distinct feature in the IR spectrum of benzonitrile (B105546) derivatives is the C≡N stretching vibration. researchgate.net This band is typically observed in the 2240–2220 cm⁻¹ region. researchgate.net Its position can be influenced by the electronic effects of the other ring substituents. researchgate.net The presence of electron-donating alkyl groups, such as ethyl and methyl, results in a strong, sharp absorption band within this expected range.

The spectrum also clearly indicates the presence of both aromatic and aliphatic C-H bonds. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretching vibrations of the ethyl and methyl groups are found just below 3000 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations within the benzene ring give rise to characteristic bands in the 1600–1400 cm⁻¹ region. jchps.compressbooks.pub

The region below 1400 cm⁻¹, known as the fingerprint region, contains a complex series of bands corresponding to various bending and skeletal vibrations. upertis.ac.id These include the C-H in-plane and out-of-plane bending modes, which are highly sensitive to the substitution pattern on the benzene ring, as well as deformations of the C-C-C angles within the ring. upertis.ac.id The in-plane and out-of-plane bending of the C-CN bond also contribute to bands in this region. researchgate.net

Table 1: Predicted FT-IR Band Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibration Mode | Intensity |

| 3100–3000 | Aromatic C-H Stretch | Medium-Weak |

| 2975–2850 | Aliphatic C-H Stretch (Ethyl & Methyl) | Medium-Strong |

| 2240–2220 | C≡N Nitrile Stretch | Strong, Sharp |

| 1610–1580 | Aromatic C=C Ring Stretch | Medium |

| 1500–1430 | Aromatic C=C Ring Stretch | Medium |

| 1470–1450 | CH₂ and CH₃ Bending | Medium |

| 1380 | CH₃ Symmetric Bending | Medium |

| 900–690 | Aromatic C-H Out-of-Plane Bending | Strong |

| 580-540 | C-CN In-Plane Deformation | Strong |

| 430-380 | C-CN In-Plane Bending | Medium |

Raman spectroscopy provides information that is complementary to FT-IR data. derpharmachemica.com While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key principle is that symmetric vibrations and vibrations involving highly polarizable bonds often produce strong Raman signals. researchgate.net

For this compound, the C≡N stretching vibration is expected to be very strong in the Raman spectrum due to the high polarizability of the triple bond. researchgate.net Similarly, the symmetric "breathing" mode of the benzene ring, where the ring expands and contracts symmetrically, typically gives a strong and characteristic Raman line. ias.ac.in This mode is often weak or absent in the IR spectrum. The aromatic C-H stretching modes also appear in the Raman spectrum, complementing the information from the IR analysis. njit.edu The combination of FT-IR and Raman data allows for a more complete and confident assignment of the molecule's vibrational modes. derpharmachemica.comgoogle.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: Band Assignment and Mode Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, the exact connectivity of atoms in this compound can be determined.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, the spectrum would show distinct signals for the aromatic protons and the protons of the two alkyl substituents.

Aromatic Region (δ 7.0–7.5 ppm): Three signals are expected for the three aromatic protons. The electron-withdrawing nitrile group deshields the aromatic protons, shifting them downfield. The two electron-donating alkyl groups have a shielding effect. The proton at the C4 position, situated between the ethyl and methyl groups, is expected to be the most shielded. The protons at the C2 and C6 positions will show distinct signals, with their exact shifts determined by the combined electronic effects of the adjacent substituents. These protons will exhibit small meta-coupling (J ≈ 2-3 Hz) to each other.

Ethyl Group: This group will produce two signals. The methylene (B1212753) protons (-CH₂-) will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) of the ethyl group will appear as a triplet due to coupling with the two methylene protons. The typical coupling constant (³J) for this interaction is around 7 Hz.

Methyl Group: The protons of the methyl group at C5 are not coupled to any other protons and will therefore appear as a sharp singlet.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.3-7.4 | s (broad) or t | J ≈ 2 Hz |

| H-4 | ~7.1-7.2 | s (broad) or t | J ≈ 2 Hz |

| H-6 | ~7.2-7.3 | s (broad) or t | J ≈ 2 Hz |

| -CH₂- (Ethyl) | ~2.7 | Quartet (q) | J ≈ 7.5 Hz |

| -CH₃ (Methyl at C5) | ~2.4 | Singlet (s) | N/A |

| -CH₃ (Ethyl) | ~1.2 | Triplet (t) | J ≈ 7.5 Hz |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine unique carbon atoms.

Nitrile Carbon: The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the range of δ 117–121 ppm. acs.org

Aromatic Carbons: Six signals are expected for the six carbons of the benzene ring. The quaternary carbons (C1, C3, C5) are typically identified by their lower intensity in a standard spectrum. C1, being attached to the electronegative nitrile group, will be significantly deshielded. C3 and C5, attached to the alkyl groups, will also be deshielded relative to an unsubstituted carbon. The protonated carbons (C2, C4, C6) will have shifts determined by their positions relative to the three substituents.

Aliphatic Carbons: The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum (δ 10–30 ppm).

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| C≡N | ~119 |

| C1 | ~112 |

| C2 | ~133 |

| C3 | ~145 |

| C4 | ~130 |

| C5 | ~139 |

| C6 | ~129 |

| -CH₂- (Ethyl) | ~29 |

| -CH₃ (Methyl at C5) | ~21 |

| -CH₃ (Ethyl) | ~15 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, a key cross-peak would be observed between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity. sdsu.edugithub.io Smaller cross-peaks would also be seen between the meta-coupled aromatic protons (H2-H4, H4-H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). columbia.edu It allows for the definitive assignment of each protonated carbon. For example, the singlet at ~2.4 ppm in the ¹H spectrum would show a correlation to the carbon signal at ~21 ppm in the ¹³C spectrum, assigning them as the C5-methyl group. Similar correlations would confirm the assignments for the ethyl group and the three protonated aromatic carbons (C2, C4, C6). github.iocolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial as it reveals correlations between protons and carbons over two or three bonds (²J and ³J couplings). sdsu.edu It is the primary method for connecting the different fragments of the molecule and identifying the positions of the quaternary carbons. columbia.eduyoutube.com

Key expected HMBC correlations include:

The singlet protons of the C5-methyl group would show correlations to C4, C6, and the quaternary carbon C5.

The methylene protons of the ethyl group would show correlations to C2, C4, the quaternary carbon C3, and the methyl carbon of the ethyl group.

The aromatic proton H2 would show correlations to the quaternary carbons C1 (and thus the nitrile group) and C3, as well as to C4 and C6. These long-range correlations provide unequivocal proof of the 1,3,5-substitution pattern on the benzene ring.

Carbon-13 (13C) NMR: Aromatic and Aliphatic Carbon Resonance Analysis

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides significant insights into the electronic structure of molecules, particularly conjugated systems like this compound. The interaction of ultraviolet and visible light with the molecule induces transitions between electronic energy levels, which are characteristic of its aromatic nature and the influence of its substituents.

The UV-Vis spectrum of an aromatic compound like this compound is dominated by absorptions arising from π → π* transitions within the benzene ring. du.edu.eg The benzene ring itself exhibits characteristic absorption bands, which are modified by the presence of substituents. The nitrile (-CN) group, an electron-withdrawing group, and the ethyl and methyl groups, which are weakly electron-donating auxochromes, influence the energy of these transitions. vscht.cz

The aromaticity of this compound is confirmed by its fundamental structure: a cyclic, planar, fully conjugated ring system containing 6 π-electrons, which satisfies Hückel's rule for aromaticity. masterorganicchemistry.com This aromatic system is the primary chromophore responsible for its UV absorption.

In general, the absorption spectrum of substituted benzenes shows two primary bands, the E-band (ethylenic) and the B-band (benzenoid). pharmatutor.org The presence of substituents alters the position (λmax) and intensity (molar absorptivity, ε) of these bands. For this compound, the alkyl groups are expected to cause a slight bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzonitrile due to their electron-donating nature. vscht.cz While specific experimental data for this compound is not widely published, the expected UV absorption characteristics can be inferred from data on related compounds.

| Compound | Typical π → π* Transition (λmax) | Notes |

| Benzene | ~255 nm (B-band) | The fundamental aromatic chromophore. |

| Benzonitrile | ~271 nm (B-band) | The nitrile group extends the conjugation, causing a red shift. |

| Toluene (Methylbenzene) | ~261 nm (B-band) | The methyl group acts as a weak auxochrome. |

| This compound | Estimated ~275-285 nm | The combined effect of the nitrile, ethyl, and methyl groups is predicted to cause a further bathochromic shift relative to benzonitrile. This is a theoretical estimation. |

This table is illustrative and based on established principles of UV-Vis spectroscopy. vscht.czpharmatutor.org

Fluorescence and phosphorescence are emission processes that occur after a molecule absorbs light and reaches an excited electronic state. These studies can reveal detailed information about the nature and energy of excited singlet (for fluorescence) and triplet (for phosphorescence) states.

The ethyl and methyl substituents on the benzene ring are not expected to fundamentally change the nature of the emitting states but can influence the quantum yields and lifetimes of emission. For instance, studies on various substituted benzonitriles have shown that the positions and electronic nature of substituents can modify the rates of radiative (fluorescence, phosphorescence) and non-radiative decay processes, including intersystem crossing from the singlet to the triplet manifold. ias.ac.intandfonline.com In some complex benzonitrile systems, phenomena like thermally activated delayed fluorescence (TADF) have been observed, which relies on the small energy gap between the S1 and T1 states. worktribe.com However, for a simple molecule like this compound, standard fluorescence and phosphorescence would be the expected emission pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Aromaticity

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each unique formula has a specific theoretical exact mass. For this compound (C10H11N), HRMS can unambiguously confirm its elemental composition.

The theoretical exact masses for the neutral molecule and its common adducts, such as the protonated molecule [M+H]⁺, are calculated based on the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N).

| Species | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₀H₁₁N | 145.08915 |

| Protonated Molecule [M+H]⁺ | C₁₀H₁₂N⁺ | 146.09698 |

| Sodiated Adduct [M+Na]⁺ | C₁₀H₁₁NNa⁺ | 168.07110 |

Data calculated based on IUPAC atomic weights. This data is theoretical and serves as a reference for experimental HRMS analysis. mdpi.com

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or protonated molecule) and its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that reveals structural details of the original molecule. nih.gov

For this compound, the fragmentation pattern in electron ionization (EI) or MS/MS would be characteristic of an alkyl-substituted aromatic nitrile. Key predicted fragmentation pathways include:

Loss of a Methyl Radical: The most likely initial fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the ethyl group via benzylic cleavage. This results in a highly stable, resonance-delocalized secondary benzylic cation, which would be a prominent peak in the spectrum.

Loss of an Ethyl Radical: Cleavage of the entire ethyl group (•C₂H₅, 29 Da) is also possible.

Loss of Acetonitrile (B52724): Rearrangement followed by the loss of a neutral acetonitrile molecule (CH₃CN, 41 Da) can occur.

Loss of HCN: A common fragmentation for nitriles involves the elimination of a neutral hydrogen cyanide molecule (HCN, 27 Da).

The fragmentation of the closely related 3-ethylbenzonitrile (B1329685) shows a base peak at m/z 116, corresponding to the loss of a methyl group, and a significant molecular ion peak at m/z 131. nih.gov A similar pattern is expected for this compound.

| Predicted Fragment (m/z) | Neutral Loss | Formula of Loss | Plausible Fragment Structure |

|---|---|---|---|

| 131.07 | Methyl radical (•CH₃) | CH₃ | [M-CH₃]⁺, a stable benzylic cation. Expected to be the base peak. |

| 117.07 | Ethyl radical (•C₂H₅) | C₂H₅ | [M-C₂H₅]⁺, the methylbenzonitrile cation. |

| 119.09 | Hydrogen Cyanide (HCN) | HCN | [M+H-HCN]⁺, resulting from rearrangement. |

This table presents predicted fragmentation pathways based on established chemical principles and data from analogous structures. nih.govnih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): Exact Mass Determination

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as crystal packing. nih.govanton-paar.com

As of the current literature, a single-crystal X-ray diffraction study for this compound has not been reported. To perform such an analysis, the compound, which is likely a liquid or low-melting solid at room temperature, would first need to be crystallized into a form of suitable size and quality for diffraction experiments.

If such a study were conducted, it would provide unambiguous confirmation of:

The planar geometry of the benzene ring.

The precise bond lengths and angles of the ethyl, methyl, and nitrile substituents.

The conformation of the ethyl group relative to the plane of the aromatic ring.

The arrangement of molecules in the crystal lattice, revealing any π-π stacking or other non-covalent interactions that govern the solid-state structure.

This information is invaluable for computational modeling and for understanding how the molecule's structure influences its bulk physical properties. researchgate.net

Single Crystal X-ray Diffraction: Determination of Solid-State Structure

Single Crystal X-ray Diffraction (SCXRD) is a powerful and unambiguous technique for determining the atomic and molecular structure of a crystalline material. maastrichtuniversity.nlcam.ac.uk By irradiating a single, well-ordered crystal with a monochromatic X-ray beam, a unique diffraction pattern of spots is produced. The positions and intensities of these spots are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice. cam.ac.uk

Analysis of this diffraction pattern allows for the determination of the unit cell—the basic repeating structural unit of the crystal—and the precise coordinates of each atom within it. cam.ac.ukiucr.org Key information obtained from a successful SCXRD analysis includes:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) are determined with high precision.

Atomic Coordinates: The (x, y, z) position of every atom in the asymmetric unit is found, providing a complete picture of the molecule's conformation.

Bond Lengths, Bond Angles, and Torsion Angles: These geometric parameters are calculated from the atomic coordinates and reveal the molecule's precise geometry in the solid state.

Intermolecular Interactions: The analysis also reveals how molecules pack together in the crystal, identifying non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking, which are crucial for the stability of the crystal structure. cam.ac.uk

Had a single crystal of this compound been analyzed, this technique would have provided definitive data on its molecular conformation, including the orientation of the ethyl and methyl groups relative to the benzonitrile ring, and how these molecules arrange themselves in the solid state.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for a Benzonitrile Derivative This table is for illustrative purposes only and does not represent data for this compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5882 (12) |

| b (Å) | 19.155 (3) |

| c (Å) | 10.3801 (13) |

| β (°) | 100.562 (3) |

| Volume (ų) | 1874.1 (4) |

Data derived from a representative benzonitrile derivative structure. iucr.org

Powder X-ray Diffraction: Polymorphism and Crystallinity Studies

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze microcrystalline powders. wikipedia.org Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern of concentric rings, which are typically presented as a 1D plot of intensity versus diffraction angle (2θ). wikipedia.orgresearchgate.net

Each crystalline substance has a unique PXRD pattern, which serves as a "fingerprint" for its identification. wikipedia.org This makes PXRD an invaluable tool for:

Phase Identification: By comparing the experimental pattern to databases like the Powder Diffraction File™ (PDF®) maintained by the International Centre for Diffraction Data (ICDD), the crystalline phases present in a sample can be identified. icdd.comicdd.com

Crystallinity Assessment: PXRD can distinguish between crystalline and amorphous (non-crystalline) materials. Crystalline materials produce sharp diffraction peaks, while amorphous materials result in a broad, featureless halo. researchgate.net

Polymorphism Studies: Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can have significantly different physical properties. PXRD is a primary method for identifying and distinguishing between different polymorphic forms, as each polymorph will produce a distinct diffraction pattern.

Quantitative Phase Analysis: The relative intensities of the diffraction peaks can be used to determine the relative amounts of different crystalline phases in a mixture. wikipedia.org

If different crystalline forms of this compound were to be prepared, PXRD would be the principal technique used to characterize them. Each polymorph would exhibit a unique set of diffraction peaks, allowing for their unambiguous identification and the study of their phase purity and interconversions under different conditions (e.g., temperature, pressure).

Table 2: Hypothetical Powder X-ray Diffraction Peaks for a Polymorphic Form This table is for illustrative purposes only and does not represent data for this compound.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 7.86 | 11.25 | 85 |

| 9.48 | 9.32 | 60 |

| 11.86 | 7.46 | 100 |

| 12.68 | 6.98 | 75 |

Data derived from a representative organic polymorph. youtube.com

Theoretical and Computational Chemistry of 3 Ethyl 5 Methylbenzonitrile

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Ethyl-5-methylbenzonitrile at the electronic level. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and predict its chemical behavior.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is extensively used to predict the ground state geometry and energetics of molecules like this compound. DFT calculations, particularly with hybrid functionals like B3LYP, can determine optimized molecular structures, including bond lengths and angles. researchgate.net For substituted benzonitriles, the geometry of the benzene (B151609) ring is perturbed by the substituents. derpharmachemica.com The ethyl and methyl groups, being weakly electron-donating, are expected to cause minor changes in the aromatic ring's bond lengths compared to unsubstituted benzonitrile (B105546). derpharmachemica.com The nitrile group's geometry and its interaction with the ring are also key parameters determined by DFT.

Studies on related substituted benzonitriles show that DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, can reliably calculate the energies of different conformers and protonated forms. cas.cz The ethyl group in this compound introduces conformational flexibility. DFT calculations can map the potential energy surface associated with the rotation of this group to identify the most stable (lowest energy) conformation. The energetic effects of substituents are often evaluated using isodesmic reactions, which help in quantifying properties like basicity and stability. cas.cz For instance, the presence of alkyl groups like methyl and ethyl generally leads to a destabilization of C-CN oxidative addition products in reactions with metal complexes. acs.orgnih.govosti.gov

Table 1: Predicted Geometrical Parameters for Substituted Benzonitriles using DFT This table presents typical geometric parameters for a substituted benzonitrile, derived from computational studies on analogous molecules. Specific values for this compound would require a dedicated calculation.

| Parameter | Typical Value | Reference Compound |

|---|---|---|

| C-C (aromatic) Bond Length | ~1.39 - 1.40 Å | Benzonitrile sphinxsai.com |

| C-CN Bond Length | ~1.45 Å | Benzonitrile sphinxsai.com |

| C≡N Bond Length | ~1.16 Å | Benzonitrile sphinxsai.com |

| C-C-C (aromatic) Bond Angle | ~120° | Benzonitrile sphinxsai.com |

| C-H (aromatic) Bond Length | ~1.08 Å | Benzonitrile sphinxsai.com |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, especially those involving electron correlation, but at a significantly greater computational expense. rsc.org

For systems like benzonitrile derivatives, high-level ab initio calculations, such as the explicitly correlated CCSD(T)-F12 method, are considered the gold standard for generating accurate potential energy surfaces, particularly for weakly bound complexes. rsc.org While a full CCSD(T) calculation on this compound would be computationally demanding, such methods are invaluable for benchmarking the accuracy of more cost-effective DFT functionals. rsc.org Studies on 2-chloro-6-methyl benzonitrile have utilized Hartree-Fock (HF), a fundamental ab initio method, to calculate geometry and vibrational wavenumbers, providing a baseline for comparison with more sophisticated techniques. researchgate.net The choice of method involves a trade-off between the desired accuracy and the computational resources available.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the electronic excited states of molecules. This method is widely used to simulate UV-Vis absorption spectra by calculating vertical excitation energies and oscillator strengths. jchps.com For benzonitrile derivatives, TD-DFT can predict the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions involved, such as π→π* or n→π* transitions. jchps.comtandfonline.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role in these transitions, and their energy gap is a key parameter in determining the electronic properties and reactivity of the molecule. derpharmachemica.comjchps.com

For example, in a study of 2-Bromo-5-methoxybenzonitrile, TD-DFT calculations were used to determine excitation energies and oscillator strengths, which were then correlated with the experimental UV-Vis spectrum. jchps.com Similar calculations for this compound would allow for the prediction of its absorption spectrum and provide insights into how the ethyl and methyl substituents influence the electronic transitions compared to unsubstituted benzonitrile. aps.org The agreement between calculated and experimental spectra is generally good, though systematic shifts may occur, which can be corrected. aanda.org

Table 2: Example TD-DFT Calculated Electronic Transitions for a Benzonitrile Derivative Data based on a representative study of 2-Bromo-5-methoxybenzonitrile to illustrate typical TD-DFT outputs. jchps.com

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 4.27 | 290 | 0.021 | HOMO -> LUMO |

| 4.88 | 254 | 0.210 | HOMO-1 -> LUMO |

| 5.51 | 225 | 0.134 | HOMO -> LUMO+1 |

Ab Initio Methods: Correlated Electronic Structure Approaches

Molecular Dynamics Simulations: Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. geomednews.com Conformational analysis is the study of how a molecule's properties relate to its shape, which is often a dynamic equilibrium between multiple conformations. ic.ac.uk For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the ethyl group to the benzene ring. libretexts.org

Quantitative Structure-Activity Relationships (QSAR) for Structural Analogs (if relevant to non-biological applications)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of molecules with a specific property or activity. conicet.gov.ar While often used in drug discovery, QSAR can also be applied to non-biological endpoints, such as predicting physicochemical properties or environmental fate. ecetoc.org A QSAR model is built by developing a mathematical relationship between calculated molecular descriptors and an observed property. researchgate.net

For structural analogs of this compound, QSAR models could be developed for non-biological applications like predicting environmental toxicity or degradation rates. ecetoc.org Descriptors used in such models can include electronic (e.g., HOMO-LUMO gap, dipole moment), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters. conicet.gov.ar For example, a QSAR study could aim to predict the soil sorption coefficient or biodegradability of a series of substituted benzonitriles based on their structural features. The development of such models requires a dataset of compounds with known properties to establish a statistically robust correlation. ecetoc.org These models are valuable for risk assessment and for designing chemicals with more favorable environmental profiles. ecetoc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and calculate activation energies, providing a detailed, step-by-step picture of how a reaction proceeds.

For benzonitrile derivatives, computational studies using DFT have been employed to investigate various reactions. For example, the mechanism of [3+2] cycloaddition reactions involving benzonitrile oxide has been studied in detail. bohrium.comnih.govresearchgate.net These studies calculate the activation energies for different possible pathways, allowing for the prediction of regio- and stereoselectivity, which often aligns well with experimental results. nih.govresearchgate.net

Table 3: Example of Calculated Activation Energies for a Reaction of a Benzonitrile Derivative Data from a computational study on the [3+2] cycloaddition of benzonitrile oxide with 5-acetoxy-2(5H)-furanone to illustrate the type of data generated. researchgate.net

| Computational Method | Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|---|

| MPWB1K/6-311G(d,p) | Path A (Ortho) | 14.07 |

| MPWB1K/6-311G(d,p) | Path B (Meta) | 17.34 |

| B3LYP/6-311++G(d,p) | Path A (Ortho) | 15.82 |

| B3LYP/6-311++G(d,p) | Path B (Meta) | 19.34 |

Transition State Characterization and Activation Barriers

The study of transition states and activation barriers is crucial for understanding reaction mechanisms and predicting reactivity. While specific data for this compound is not available, computational methods like Density Functional Theory (DFT) are widely used to investigate these aspects in related molecules.

For instance, in the context of Claisen rearrangements of benzyl (B1604629) ketene (B1206846) acetals, DFT calculations have been employed to model transition state geometries and determine activation barriers. uq.edu.au These studies show that the electronic nature of substituents on the aromatic ring significantly influences the activation energy. Electron-donating groups generally lower the activation barrier, facilitating the reaction, while electron-withdrawing groups tend to increase it or lead to decomposition. uq.edu.au For this compound, the ethyl and methyl groups are weakly electron-donating, which would be expected to slightly activate the aromatic ring towards electrophilic substitution.

Computational models, often using the B3LYP functional with basis sets like 6-311+G(d,p), can predict activation energy barriers and help understand regioselectivity in reactions such as nucleophilic substitutions. The inclusion of solvent effects, for example through the Polarizable Continuum Model (PCM), is often necessary for accurate predictions. The activation barriers for reactions involving benzonitriles can be influenced by the solvent, with polar solvents sometimes favoring specific reaction pathways over others. uq.edu.au

Below is a hypothetical data table illustrating the type of information that could be generated from a computational study on a reaction involving this compound, based on methodologies applied to similar compounds.

Table 1: Hypothetical Activation Barriers for a Reaction of this compound

| Reaction Type | Computational Method | Basis Set | Solvent Model | Calculated Activation Barrier (kcal/mol) |

| Electrophilic Aromatic Substitution | DFT (B3LYP) | 6-311+G(d,p) | PCM (Toluene) | 25.4 |

| Nucleophilic Addition to Nitrile | DFT (B3LYP) | 6-311+G(d,p) | PCM (DMF) | 32.1 |

| Benzylic Oxidation | DFT (B3LYP) | 6-311+G(d,p) | Gas Phase | 45.8 |

This table is illustrative and not based on experimental or published computational data for this compound.

Reaction Coordinate Analysis

In the study of the Benzyl-Claisen rearrangement, computational analysis of the reaction coordinate revealed that the stability of intermediates is highly dependent on substituents. uq.edu.au For example, an alkoxy substituent was found to provide a thermodynamic driving force for the rearrangement. uq.edu.au For this compound, a reaction coordinate analysis for a given transformation would map the energy changes as the reactants evolve into products. This would involve locating the transition state structure connecting the reactants and products and calculating the intrinsic reaction coordinate (IRC) to ensure it correctly links the two minima.

A typical reaction coordinate diagram would plot the potential energy against the reaction coordinate. Key points on this diagram would include the energies of the reactants, products, any intermediates, and the transition state(s). The difference in energy between the reactants and the transition state defines the activation energy.

Intermolecular Interactions and Supramolecular Chemistry Modeling

Hydrogen Bonding and π-π Stacking Interactions

Intermolecular interactions are fundamental to the solid-state structure and properties of molecular crystals. For this compound, while it lacks strong hydrogen bond donors, the nitrile group can act as a hydrogen bond acceptor. In the presence of suitable donors, weak C-H···N hydrogen bonds could form.

More significantly, as an aromatic system, this compound is capable of engaging in π-π stacking interactions. wikipedia.org These non-covalent interactions arise from the attractive forces between the electron-rich π systems of aromatic rings and are crucial in the formation of supramolecular assemblies. wikipedia.orgnih.gov The geometry of these interactions can vary, including face-to-face and offset stacking arrangements. The presence of ethyl and methyl substituents would influence the preferred stacking geometry due to steric effects.

Crystal Packing Analysis from Computational Perspectives

Computational methods are powerful tools for predicting and analyzing the crystal packing of organic molecules. By calculating the lattice energy and exploring different possible packing arrangements, it is possible to predict the most stable crystal structure.

For benzonitrile derivatives, computational analysis often involves a combination of quantum chemical calculations to determine the molecular properties and force-field based methods to explore the potential energy surface of the crystal. Hirshfeld surface analysis is a common technique used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.org This method partitions the crystal space into regions associated with each molecule, allowing for a detailed examination of close contacts between neighboring molecules.

Reactivity and Reaction Mechanisms of 3 Ethyl 5 Methylbenzonitrile

Nucleophilic Additions to the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity allows for the conversion of the nitrile into a variety of other functional groups, including amides, carboxylic acids, amines, and ketones.

Hydrolysis Pathways: Formation of Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental reaction that converts them into either amides or carboxylic acids, depending on the reaction conditions. oup.com The process can be catalyzed by either acid or base. tandfonline.com

Studies on substituted benzonitriles indicate that in highly concentrated sulfuric acid, the rate-determining step is the nucleophilic addition, which is enhanced by electron-withdrawing substituents. yu.edu.jo Conversely, in less concentrated acid, the rate can be increased by electron-donating groups. yu.edu.jo

Table 1: Hydrolysis Reactions of 3-Ethyl-5-methylbenzonitrile

| Reaction | Reagents and Conditions | Product |

| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (mild conditions) | 3-Ethyl-5-methylbenzamide |

| Complete Hydrolysis | H₂O, H⁺ or OH⁻ (heat) | 3-Ethyl-5-methylbenzoic acid |

Reduction Reactions: Formation of Amines and Aldehydes

The nitrile group can be fully or partially reduced to form primary amines or aldehydes, respectively. The choice of reducing agent is critical to determining the final product.

Complete reduction to a primary amine, (3-ethyl-5-methylphenyl)methanamine, is achieved using strong reducing agents. physicsandmathstutor.com Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, which involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org A subsequent aqueous workup protonates the intermediate to yield the primary amine. libretexts.orgacs.org Catalytic hydrogenation using H₂ gas over a metal catalyst like nickel is another effective method for producing primary amines from nitriles. physicsandmathstutor.commasterorganicchemistry.com

Partial reduction of the nitrile to an aldehyde (3-Ethyl-5-methylbenzaldehyde) requires milder, more controlled conditions to prevent over-reduction. jove.com Diisobutylaluminum hydride (DIBAL-H) is a selective reagent for this purpose. commonorganicchemistry.commasterorganicchemistry.com By using one equivalent of DIBAL-H at low temperatures (e.g., -78 °C), the reaction stops at the imine stage. libretexts.orgmasterorganicchemistry.com Subsequent hydrolysis of the intermediate imine yields the desired aldehyde. libretexts.orgjove.com Another classic method is the Stephen aldehyde synthesis, which uses tin(II) chloride (SnCl₂) and hydrochloric acid to reduce the nitrile to an iminium salt, which is then hydrolyzed with water to form the aldehyde. wikipedia.orgbyjus.comscienceinfo.com This method is often more efficient for aromatic nitriles than aliphatic ones. wikipedia.orgscienceinfo.com

Table 2: Reduction Reactions of this compound

| Reaction Type | Reagents and Conditions | Product |

| Complete Reduction | 1. LiAlH₄, Ether 2. H₂O | (3-Ethyl-5-methylphenyl)methanamine |

| Complete Reduction | H₂, Ni catalyst | (3-Ethyl-5-methylphenyl)methanamine |

| Partial Reduction | 1. DIBAL-H, Toluene, -78 °C 2. H₂O | 3-Ethyl-5-methylbenzaldehyde |

| Partial Reduction | 1. SnCl₂, HCl 2. H₂O (Stephen Reaction) | 3-Ethyl-5-methylbenzaldehyde |

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, act as powerful carbon-based nucleophiles that can add to the electrophilic carbon of the nitrile group. jove.comkrayonnz.com This reaction provides a valuable route for the synthesis of ketones.

The reaction mechanism involves the nucleophilic attack of the organometallic reagent on the nitrile carbon, breaking one of the π-bonds and forming a new carbon-carbon bond. leah4sci.com This creates an intermediate imine anion (as a magnesium or lithium salt). libretexts.org This intermediate is stable until an aqueous acidic workup is performed. leah4sci.com During the workup, the imine anion is hydrolyzed to an imine, which is then further hydrolyzed to the final ketone product, with the nitrogen atom being eliminated as ammonia (B1221849). libretexts.org For example, reacting this compound with methylmagnesium bromide would yield 1-(3-ethyl-5-methylphenyl)ethan-1-one after hydrolysis.

The reaction is generally effective, though studies on other aromatic nitriles show that sterically hindered nitriles can react more slowly. nih.gov The use of catalysts like zinc chloride (ZnCl₂) can promote the Grignard addition reaction, allowing it to proceed under milder conditions. nih.gov

Table 3: Reaction of this compound with Organometallic Reagents

| Reagent (R-M) | Intermediate (after addition) | Final Product (after hydrolysis) |

| Grignard (e.g., CH₃MgBr) | Imine-magnesium salt | Ketone (e.g., 1-(3-Ethyl-5-methylphenyl)ethan-1-one) |

| Organolithium (e.g., CH₃Li) | Imine-lithium salt | Ketone (e.g., 1-(3-Ethyl-5-methylphenyl)ethan-1-one) |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The outcome of this reaction is dictated by the electronic and steric properties of the three existing substituents: the ethyl group, the methyl group, and the nitrile group.

Regioselectivity and Steric Effects of Substituents

When a disubstituted or polysubstituted benzene ring undergoes electrophilic substitution, the position of the incoming electrophile is determined by the additive directing effects of the substituents already present. stackexchange.commsu.edulibretexts.org

In this compound, there are three directing groups to consider:

Ethyl and Methyl Groups: As alkyl groups, they are electron-donating through induction and hyperconjugation. They are classified as activating groups and are ortho, para-directors. stackexchange.com

Nitrile Group (-CN): This group is strongly electron-withdrawing through both induction and resonance. It is a deactivating group and a meta-director. stackexchange.com

The directing effects of the substituents are as follows:

The ethyl group at C3 directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6).

The methyl group at C5 directs to its ortho positions (C4 and C6) and its para position (C2).

The nitrile group at C1 directs to its meta positions (C3 and C5), which are already substituted.

When directing effects are in opposition, the more powerful activating group dominates the orientation. stackexchange.comjove.com In this case, the activating alkyl groups will direct the substitution. The directing effects of the ethyl and methyl groups are cooperative, reinforcing substitution at positions C2, C4, and C6. msu.edu

Position C4: Is activated by being ortho to both the ethyl and methyl groups.

Position C2: Is activated by being ortho to the ethyl group and para to the methyl group.

Position C6: Is activated by being para to the ethyl group and ortho to the methyl group.

The cumulative electron-donating effect is strongest at positions C2, C4, and C6, making them the most likely sites for substitution. However, steric hindrance can also play a role. stackexchange.comjove.com Substitution rarely occurs between two groups in a meta-disubstituted compound because this site is sterically hindered. stackexchange.com Therefore, substitution at C4, which is between the ethyl and methyl groups, might be sterically disfavored compared to C2 and C6. The ethyl group is bulkier than the methyl group, potentially making C2 slightly more hindered than C6. Consequently, a mixture of products is expected, with substitution occurring at the C2, C4, and C6 positions.

Influence of the Nitrile Group on Ring Activation/Deactivation

Activating Groups: Electron-donating groups, like the ethyl and methyl groups, increase the electron density of the ring, making it more nucleophilic and thus increasing the rate of reaction compared to benzene.

Deactivating Groups: Electron-withdrawing groups, such as the nitrile group, decrease the ring's electron density, making it less nucleophilic and slowing the reaction rate. msu.edu

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group (C≡N) in this compound can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. This type of reaction is a powerful tool for constructing five-membered heterocyclic rings. A common approach involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkene or alkyne. rsc.org In the context of this compound, the nitrile itself would act as the dipolarophile, reacting with a 1,3-dipole.

However, a more synthetically relevant cycloaddition pathway involves converting the nitrile into a nitrile oxide (this compound N-oxide). This intermediate can then react with various dipolarophiles. For instance, the reaction of aromatic nitrile N-oxides with alkenes, such as substituted p-benzoquinones, yields complex isoxazoline (B3343090) derivatives. oup.com The reaction rate of such cycloadditions can be significantly influenced by the solvent system, with aqueous ethanol (B145695) mixtures sometimes showing dramatic rate acceleration compared to solvents like chloroform (B151607) or benzene. oup.com While specific studies detailing the cycloaddition reactions of this compound are not prevalent, the general reactivity of aromatic nitriles suggests its capability to form heterocyclic structures like isoxazoles or triazoles through these pathways. rsc.orgd-nb.info

Metal-Catalyzed Transformations and Coordination Chemistry

The interaction of this compound with transition metals opens a vast area of chemical transformations, leveraging the nitrile group and its adjacent C-C bond as reactive sites.

C-CN Bond Activation Studies

The carbon-cyanide (C-CN) bond in aromatic nitriles, though thermodynamically stable, can be activated and cleaved by low-valent transition-metal complexes, particularly those of nickel. snnu.edu.cnscispace.com This activation typically proceeds via an oxidative addition mechanism, where the metal inserts into the C-CN bond to form an organometallic intermediate, for example, [(L)Ni(Ar)(CN)] (where L is a ligand and Ar is the aryl group). osti.gov

The substituents on the benzonitrile (B105546) ring play a crucial role in this process. Electron-withdrawing groups tend to stabilize the oxidative addition product, whereas electron-donating groups are destabilizing. osti.gov For this compound, the ethyl and methyl groups are weakly electron-donating, which would likely make the C-CN bond activation less favorable compared to unsubstituted benzonitrile or benzonitriles with electron-withdrawing substituents. osti.gov This activation strategy is the foundation for various catalytic reactions where the cyano group can act as a leaving group. snnu.edu.cn

Table 1: Factors Influencing Metal-Catalyzed C-CN Bond Activation

| Factor | Influence on C-CN Activation | Rationale |

|---|---|---|

| Metal Center | Low-valent late transition metals (e.g., Ni(0), Pd(0)) are effective. rsc.org | These metals have the appropriate electronics to engage in oxidative addition with the C-CN bond. |

| Ligands | Phosphine (B1218219) ligands (e.g., dippe, dmpe) are commonly used. osti.gov | Ligands modulate the steric and electronic properties of the metal center, influencing reactivity. |

| Aryl Substituents | Electron-withdrawing groups (e.g., -CF₃, -F) stabilize the oxidative addition product. osti.gov | Stabilization of the resulting organometallic complex provides a thermodynamic driving force. |

| Aryl Substituents | Electron-donating groups (e.g., -CH₃, -C₂H₅) destabilize the oxidative addition product. osti.gov | Destabilization of the product makes the initial oxidative addition step less favorable. |

Data sourced from studies on substituted benzonitriles. osti.gov

Complex Formation with Transition Metals: Ligand Properties

The nitrile group of this compound allows it to function as a ligand in transition metal complexes. Nitriles typically coordinate to metal centers in one of two primary modes: a linear, end-on η¹-coordination through the nitrogen lone pair, or a side-on η²-coordination involving the C≡N π-system. scispace.com The η²-coordination is often a precursor to oxidative addition and C-CN bond cleavage. scispace.com

As a ligand, this compound would act as a σ-donor through its nitrogen lone pair. The presence of the alkyl groups (ethyl and methyl) introduces some steric bulk around the coordination site, which could influence the stability and geometry of the resulting metal complex. These alkyl groups also have a weak electron-donating effect, which slightly increases the electron density on the nitrogen atom, potentially strengthening its σ-donor character compared to unsubstituted benzonitrile. Pincer-type ligands, which are tridentate, are known to prevent dimerization of complexes and are valuable in catalysis. mdpi.com While this compound is a monodentate ligand, its derivatives could be incorporated into more complex polydentate ligand frameworks.

Role as a Ligand in Homogeneous Catalysis

The ability of this compound to act as a ligand is pertinent to its potential use in homogeneous catalysis, either as a coordinating solvent or as a key component of the catalytic system itself. tesisenred.net For instance, nickel-catalyzed carbocyanation reactions utilize nitriles as both a reactant and a ligand that participates in the catalytic cycle. scispace.com In such systems, the electronic properties of the nitrile ligand can influence the catalyst's activity and selectivity. uwo.ca The electron-donating nature of the ethyl and methyl groups in this compound could modulate the electronic environment of a metal catalyst, thereby tuning its reactivity in processes like cross-coupling or hydroamination reactions. uwo.ca

Oxidation and Reduction Chemistry of Aromatic Ring and Alkyl Chains

The structural components of this compound—the alkyl chains and the aromatic ring—are susceptible to oxidation and reduction under appropriate conditions.

Oxidation: The benzylic positions of the ethyl and methyl groups are the most likely sites for oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize these alkyl chains to carboxylic acids. Selective oxidation of the ethyl group's benzylic position could potentially yield 3-acetyl-5-methylbenzonitrile, analogous to the oxidation of 3-ethylbenzonitrile (B1329685) to 3-acetylbenzonitrile. More aggressive oxidation would lead to the formation of 3-carboxy-5-methylbenzoic acid or ultimately 5-cyanobenzene-1,3-dicarboxylic acid.

Reduction: The nitrile group is readily reduced to a primary amine. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a nickel catalyst), which would yield 3-ethyl-5-methylbenzylamine. smolecule.com The aromatic ring is more resistant to reduction but can be hydrogenated to a cyclohexane (B81311) ring under harsh conditions, such as high-pressure hydrogen gas with a rhodium or ruthenium catalyst. imperial.ac.uk

Table 2: Potential Oxidation and Reduction Reactions

| Reaction Type | Reagents & Conditions | Product(s) |

|---|---|---|

| Nitrile Reduction | LiAlH₄ in ether, then H₂O; or H₂/Raney Ni | 3-Ethyl-5-methylbenzylamine |

| Alkyl Chain Oxidation | Hot, concentrated KMnO₄, then H₃O⁺ | 5-Cyanobenzene-1,3-dicarboxylic acid |

| Ring Reduction | H₂ (high pressure), Rh/C catalyst | 3-Ethyl-5-methylcyclohexanecarbonitrile |

| Nitrile Hydrolysis | H₂SO₄/H₂O, heat; or NaOH/H₂O, heat | 3-Ethyl-5-methylbenzoic acid |

This table represents common transformations for the functional groups present. imperial.ac.uknih.gov

Derivatization Studies: Functional Group Interconversions

Functional group interconversion is a cornerstone of organic synthesis, allowing for the strategic modification of molecules. imperial.ac.uk this compound is a versatile starting material for such derivatizations.

The most common interconversion for the nitrile group is its hydrolysis to a carboxylic acid (3-ethyl-5-methylbenzoic acid) under acidic or basic conditions. nih.gov As mentioned previously, it can also be reduced to a primary amine (3-ethyl-5-methylbenzylamine). These two functional groups—carboxylic acid and amine—are gateways to a vast array of other functionalities, including amides, esters, and acyl chlorides.

Furthermore, the aromatic ring can undergo electrophilic substitution, although the directing effects of the substituents must be considered. The nitrile group is a meta-director and deactivating, while the ethyl and methyl groups are ortho-, para-directors and weakly activating. The positions ortho to the alkyl groups (C2, C4, C6) and meta to the nitrile group (C5) are already substituted. Therefore, substitution would likely be directed to the C2, C4, or C6 positions, with the outcome depending on the specific reaction conditions and the steric hindrance imposed by the existing groups.

The compound's role as a precursor is highlighted in the synthesis of more complex molecules. For example, the related compound 3-ethyl-4-hydroxy-5-methylbenzonitrile (B1508267) is a key building block for Cenerimod, a modulator of the S1P1 receptor. researchgate.netresearchgate.net The synthesis of this building block often starts from precursors like 2-ethyl-6-methylaniline (B166961) and involves a series of functional group interconversions, including bromination, cyanation, and hydroxylation, demonstrating the synthetic utility of such substituted benzonitriles. researchgate.netresearchgate.netresearchgate.net

Advanced Applications in Materials Science and Chemical Engineering

Role of Benzonitrile (B105546) Derivatives in Organic Electronic Materials

Benzonitrile derivatives are pivotal in the field of organic electronic materials, where they are utilized for their exceptional electronic properties. scilit.com These compounds are integral to the creation of efficient and stable organic semiconductor devices.

The charge transport properties of organic materials are fundamental to the performance of electronic devices. Benzonitrile derivatives have been engineered to exhibit excellent charge transport capabilities. For instance, certain derivatives of 1-phenyl-1H-benzo[d]imidazole containing benzonitrile have been shown to possess bipolar charge transport properties, which is a significant factor in their device performance. rsc.org The incorporation of the benzonitrile moiety can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby impacting the charge injection and transport balance within a device. bohrium.com

The structure of benzonitrile derivatives plays a crucial role in their electronic conductivity. The presence of delocalized π-electrons in the phenyl ring, interacting with the cyano group, is a key feature. acs.orgnih.gov This electronic structure can be modulated by introducing various substituent groups to the benzonitrile core, allowing for the fine-tuning of conductivity. Studies have shown that the molecular orientation of these derivatives, such as a horizontal orientation in thin films, can lead to high internal outcoupling efficiency in organic light-emitting diodes (OLEDs). rsc.org Furthermore, the formation of supramolecular columnar liquid crystals from a benzonitrile derivative and ionic liquids has been shown to result in anisotropic ion-conductive materials. researcher.life

The electrical conductivity of supercapacitors has also been an area of investigation, with benzonitrile-based electrolytes showing favorable properties compared to some ionic liquids at high temperatures. researchgate.net The lower internal resistance of supercapacitors with benzonitrile contributes to a faster charge-discharge rate. researchgate.net

Benzonitrile derivatives have gained significant attention for their application in OLEDs, particularly as emitters that exhibit thermally activated delayed fluorescence (TADF). rsc.orgaip.org The TADF mechanism allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency (IQE) in OLEDs. beilstein-journals.org This is achieved through a small energy gap between the lowest singlet (S1) and triplet (T1) states (ΔEST), which facilitates reverse intersystem crossing (RISC). rsc.orgspiedigitallibrary.org

The design of TADF emitters often involves a donor-acceptor (D-A) architecture, where the benzonitrile group acts as a strong electron acceptor. worktribe.comunibo.it By combining benzonitrile with various electron-donating units, such as carbazole (B46965) or phenoxazine, it is possible to create molecules with the desired electronic properties for efficient TADF. beilstein-journals.orgworktribe.com For example, multiple donor-acceptor-type carbazole-benzonitrile (CzBN) derivatives have demonstrated both high efficiencies and long device lifetimes in blue OLEDs. aip.org